molecular formula C12H17NO3 B3883525 3,4-diethoxy-N-methylbenzamide

3,4-diethoxy-N-methylbenzamide

Cat. No.: B3883525
M. Wt: 223.27 g/mol
InChI Key: AVHJIWWPYRVXBN-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-methylbenzamide is a substituted benzamide derivative characterized by ethoxy groups at the 3- and 4-positions of the benzene ring and a methyl-substituted amide group. The ethoxy substituents likely influence solubility, metabolic stability, and receptor binding compared to other alkoxy or halogen-substituted derivatives .

Properties

IUPAC Name

3,4-diethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-10-7-6-9(12(14)13-3)8-11(10)16-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHJIWWPYRVXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-methylbenzamide typically involves the condensation of 3,4-diethoxybenzoic acid with N-methylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-diethoxybenzoic acid, while reduction could produce 3,4-diethoxyaniline.

Scientific Research Applications

3,4-Diethoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichloro-N-Methylbenzamide Derivatives (U-47700 and AH-7921)

  • Structure: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) and its isomer AH-7921 feature chloro substituents instead of ethoxy groups. These compounds are synthetic opioids with potent μ-opioid receptor agonism .
  • Pharmacological Activity :
    • U-47700 exhibits 7.5× higher analgesic potency than morphine in murine models but lacks clinical data due to its status as a "research chemical" .
    • AH-7921, a Schedule I controlled substance, shares similar receptor selectivity but has been linked to fatalities due to respiratory depression .
  • Metabolic Stability : Chloro groups enhance lipophilicity and resistance to oxidative metabolism compared to ethoxy groups, contributing to prolonged activity and toxicity risks .

3,4-Dimethoxy-N-Methylbenzamide Derivatives

  • Structure : 3,5-Dimethoxy-N,N-dimethylbenzamide () and 3,4-dimethoxy-N-(benzothiazolyl)benzamide () feature methoxy groups, which are smaller and less lipophilic than ethoxy substituents.
  • Applications :
    • Methoxy-substituted benzamides are common intermediates in drug synthesis (e.g., antipsychotics) due to their balanced solubility and hydrogen-bonding capacity .
    • In contrast, ethoxy groups in 3,4-diethoxy-N-methylbenzamide may improve membrane permeability but reduce aqueous solubility .

N-Hexyl-3,4-Dihydroxybenzamide

  • Structure : This compound () replaces ethoxy with hydroxyl groups and incorporates a hexyl chain on the amide nitrogen.
  • Bioactivity : Hydroxyl groups enable antioxidant and chelation properties, with reported antimalarial and antitumor activities in preclinical studies. The hexyl chain enhances cellular uptake but reduces metabolic stability compared to methyl substituents .

Data Table: Key Structural and Functional Comparisons

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethoxy (3,4), N-methyl ~223.3 (estimated) Hypothesized use in CNS drugs N/A
U-47700 Chloro (3,4), N-methyl-cyclohexyl 343.3 μ-opioid agonist, high toxicity
3,5-Dimethoxy-N,N-dimethylbenzamide Methoxy (3,5), N,N-dimethyl 223.2 Intermediate in drug synthesis
N-Hexyl-3,4-dihydroxybenzamide Hydroxy (3,4), N-hexyl 279.3 Antimalarial/antitumor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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